molecular formula C7H10ClN3O B13728439 1-Phenylsemicarbazide hydrochloride

1-Phenylsemicarbazide hydrochloride

Cat. No.: B13728439
M. Wt: 187.63 g/mol
InChI Key: ZKPXPRAVTFOIMP-UHFFFAOYSA-N
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Description

Historical Context of 1-Phenylsemicarbazide in Chemical Synthesis and Reaction Development

The journey of 1-phenylsemicarbazide in chemical synthesis is rooted in the broader exploration of semicarbazide (B1199961) and its derivatives. Semicarbazides, including 1-phenylsemicarbazide, are derivatives of urea (B33335) and hydrazine (B178648). guidechem.com The synthesis of the parent compound, semicarbazide, is typically achieved by reacting urea with hydrazine. wikipedia.org A common method for preparing 1-phenylsemicarbazide involves the reaction of phenylhydrazine (B124118) with urea. guidechem.com Specifically, phenylhydrazine hydrochloride can be reacted with urea in water, heated to over 100°C, to produce 1-phenylsemicarbazide with a high yield. guidechem.com

Historically, a primary application of semicarbazides has been in the identification and characterization of aldehydes and ketones. guidechem.comwikipedia.org The reaction between a semicarbazide and a carbonyl compound results in the formation of a semicarbazone, a type of imine. wikipedia.orgnumberanalytics.com These semicarbazone derivatives are often crystalline solids with high melting points, which facilitates their purification and use in identifying the original carbonyl compound. wikipedia.orgtaylorandfrancis.com

Beyond its role in analytical chemistry, 1-phenylsemicarbazide has been utilized in various synthetic reactions. For instance, it has been employed in cyclocondensation reactions with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to synthesize a range of substituted 3-trifluoromethyl-1H-1-phenylpyrazoles. chemicalbook.comsigmaaldrich.com The development of one-pot synthesis methods for 4-substituted semicarbazides has further expanded their accessibility and utility in creating diverse molecular structures. rsc.org

Interestingly, phenicarbazide, another name for 1-phenylsemicarbazide, was introduced in the 1970s for its analgesic and antipyretic properties. chemicalbook.com However, it was later withdrawn in at least one country due to its adverse effect profile and appears to have fallen out of common use. chemicalbook.com

Academic Significance as a Core Structure and Intermediate in Organic Chemistry

The academic significance of 1-phenylsemicarbazide hydrochloride and its free base form lies in their role as a fundamental building block and intermediate in organic synthesis. guidechem.com The semicarbazide motif is a widespread feature in agrochemicals and drug discovery. rsc.org

Semicarbazones, derived from semicarbazides, are potent intermediates for the synthesis of various pharmaceutical and bioactive materials. core.ac.uksathyabama.ac.in The biological activities of these compounds are often linked to their ability to form chelates with metal ions. core.ac.uk The semicarbazone structure typically acts as a chelating ligand, coordinating with transition metals through its oxygen and nitrogen donor atoms. core.ac.ukrroij.com This coordination can lead to complexes with enhanced biological activities not observed in the free ligands. core.ac.uk

The versatility of the semicarbazide structure is evident in its use for synthesizing a wide array of heterocyclic compounds. Thiosemicarbazides, which are structurally similar to semicarbazides, are extensively used in the synthesis of heterocycles like pyrazole (B372694), thiazole, triazole, thiadiazole, and oxadiazole. researchgate.net

Furthermore, 1-phenylsemicarbazide is considered a useful biochemical for proteomics research. scbt.com Its application as an intermediate extends to the synthesis of organophosphorus pesticides. guidechem.com The reactivity of the semicarbazide functional group allows for its incorporation into a diverse range of molecular frameworks, making it a valuable tool for medicinal and bioinorganic chemists. core.ac.uk

Overview of Research Trajectories and Evolution in Semicarbazide Chemistry

Research in semicarbazide chemistry has evolved from fundamental synthesis and characterization to the exploration of their diverse biological activities and applications in materials science. numberanalytics.comwisdomlib.orgajchem-b.com Initially focused on their utility in identifying carbonyl compounds, the field has expanded to investigate the therapeutic potential of semicarbazone and thiosemicarbazone derivatives. wikipedia.orgnumberanalytics.com

A significant research trajectory involves the synthesis of semicarbazone metal complexes. core.ac.ukrroij.com The coordination of semicarbazones with transition metals like copper, nickel, and palladium can enhance their biological properties. core.ac.ukajchem-b.com These metal complexes have been investigated for a wide range of pharmacological activities. rroij.comajchem-b.com

The broad spectrum of biological activities exhibited by semicarbazide derivatives has been a major focus of modern research. wisdomlib.orgajchem-b.com These compounds have shown potential as antimicrobial, anticancer, antiviral, analgesic, and anti-inflammatory agents. wisdomlib.orgajchem-b.com For example, acetophenone (B1666503) and benzophenone (B1666685) semicarbazones have demonstrated significant anti-inflammatory effects in animal models. wisdomlib.org The ability of semicarbazide derivatives to coordinate with metal ions is a key aspect of their therapeutic potential. wisdomlib.org

Current research continues to explore new synthetic methodologies and applications for semicarbazides. numberanalytics.com This includes the development of more efficient catalysts and reaction conditions, as well as interdisciplinary research that combines chemistry with biology and materials science. numberanalytics.com The ongoing investigation into the diverse properties of semicarbazide derivatives positions them as promising candidates for the development of new therapeutic agents and advanced materials. numberanalytics.comwisdomlib.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

anilinourea;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c8-7(11)10-9-6-4-2-1-3-5-6;/h1-5,9H,(H3,8,10,11);1H

InChI Key

ZKPXPRAVTFOIMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)N.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Preparation of 1 Phenylsemicarbazide Hydrochloride

Established Synthetic Routes and Reaction Optimizations

The preparation of 1-phenylsemicarbazide hydrochloride is most commonly achieved through the condensation reaction of phenylhydrazine (B124118) with urea (B33335). guidechem.comwikipedia.org This method is well-documented and offers a reliable pathway to the target compound.

Preparation from Phenylhydrazine and Urea Condensation

The primary and most established method for synthesizing 1-phenylsemicarbazide involves the reaction of phenylhydrazine with urea. guidechem.comwikipedia.org In a typical procedure, phenylhydrazine hydrochloride and urea are reacted in an aqueous solution. The mixture is heated to a temperature exceeding 100°C to facilitate the condensation reaction, which proceeds for several hours. guidechem.com The reaction mechanism is believed to involve the formation of an equilibrium mixture of urea and ammonium (B1175870) cyanate (B1221674) in the boiling solution. The ammonium cyanate then reacts with aniline (B41778) hydrochloride (in the case of phenylurea synthesis) to yield the desired product. orgsyn.org A similar principle applies to the reaction with phenylhydrazine.

A representative lab-scale synthesis involves heating phenylhydrazine hydrochloride (136 kg), urea (98 kg), and water (240 L) in a large reactor. The temperature is raised above 100°C and maintained for approximately 6 hours to ensure the completion of the condensation reaction. guidechem.com

Variants in Starting Materials and Reaction Conditions

While the phenylhydrazine and urea route is standard, variations in starting materials and conditions exist. For instance, 1-phenylsemicarbazide can be obtained by mixing phenylhydrazine with acetic acid in an aqueous solution, followed by the addition of potassium cyanide. wikipedia.org Another approach involves the reaction of phenylhydrazine with nitrourea (B1361781) in an aqueous solution. orgsyn.org

The synthesis of the related compound, 4-phenylsemicarbazide (B1584512), is achieved by reacting phenylurea with a hydrazine (B178648) hydrate (B1144303) solution. orgsyn.org This process typically involves heating the reactants on a steam bath for an extended period. orgsyn.org The choice of starting materials can be influenced by factors such as availability, cost, and desired purity of the final product. For the synthesis of semicarbazide (B1199961) hydrochloride itself, a commercial route utilizes the reaction of hydrazine hydrate with urea, followed by a multi-step purification process. google.com

Yield Enhancement Strategies in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield of 1-phenylsemicarbazide. In the condensation of phenylhydrazine hydrochloride and urea, a reported yield of 93% or more can be achieved with a purity of over 95%. guidechem.com This is accomplished by carefully controlling the reaction temperature and time, followed by a specific cooling and filtration process. guidechem.com After the reaction, the addition of a significant volume of water and subsequent cooling to 5°C facilitates the precipitation of the product, which is then collected by filtration. guidechem.com

In a related synthesis of semicarbazide hydrochloride, a process involving the removal of water from the reaction mixture before purification has been shown to produce a significantly higher yield compared to methods where aqueous hydrochloric acid is added directly. google.com This suggests that minimizing the presence of water during the purification steps can be a key strategy for yield enhancement.

Advanced Purification Techniques for Research Applications

For research applications requiring high-purity 1-phenylsemicarbazide, specific purification methods are employed. A common and effective technique is crystallization from water. chemicalbook.com The crude product is dissolved in hot water, and as the solution cools, the purified 1-phenylsemicarbazide crystallizes out, leaving impurities in the mother liquor. The resulting crystals are then dried in a vacuum over a desiccant like potassium hydroxide (B78521) (KOH) to remove any residual water. guidechem.comchemicalbook.com

For the purification of the related 4-phenylsemicarbazide, a two-step process involving conversion to its hydrochloride salt is utilized. The crude product is dissolved in hot absolute alcohol and treated with concentrated hydrochloric acid to precipitate the hydrochloride salt. This salt is then filtered, washed, and dried. To obtain the free base, the hydrochloride is dissolved in hot water and treated with a sodium hydroxide solution to precipitate the purified 4-phenylsemicarbazide. orgsyn.org

Synthesis of Analogues and Substituted 1-Phenylsemicarbazide Derivatives

The 1-phenylsemicarbazide scaffold serves as a building block for the synthesis of a variety of analogues and substituted derivatives with diverse chemical properties and potential applications. sigmaaldrich.comnih.gov

Strategies for Functional Group Introduction

The introduction of functional groups onto the 1-phenylsemicarbazide structure can be achieved through various synthetic strategies. For instance, substituted 1,6-diaminophenazines have been prepared via palladium-mediated amination of 1,6-dichlorophenazine, followed by acylation and reduction, showcasing methods for introducing amine functionalities. nih.gov

The synthesis of N-substituted benzimidazole (B57391) derivatives, which share structural similarities with substituted semicarbazides, has been accomplished through the condensation of o-phenylenediamine (B120857) with various aromatic acids. rasayanjournal.co.in This highlights a general strategy for incorporating different aryl groups. Furthermore, the synthesis of 4,4-dimethyl-2-(3-chloro-4-fluorophenyl)semicarbazide was achieved by reacting the corresponding substituted phenylhydrazine with a chloroformate, demonstrating a method for introducing substituents onto the phenyl ring and the semicarbazide moiety. google.com

Stereochemical Considerations in Derivative Synthesis

The generation of stereoisomeric derivatives from 1-phenylsemicarbazide is a key aspect of its use in advanced organic synthesis. The control of stereochemistry can be approached through several strategic methodologies.

Diastereoselective Synthesis:

When 1-phenylsemicarbazide reacts with a substrate that is already chiral, the resulting products can be diastereomers. For instance, the condensation of 1-phenylsemicarbazide with a chiral aldehyde or ketone, which possesses a pre-existing stereocenter, will lead to the formation of a semicarbazone. The transition states leading to the two possible diastereomers are not energetically equivalent due to steric and electronic interactions between the incoming semicarbazide and the chiral substrate. This energy difference results in the preferential formation of one diastereomer over the other. This principle of substrate-controlled diastereoselectivity is fundamental in asymmetric synthesis. rsc.org The level of diastereoselectivity achieved depends on the specific structure of the chiral substrate and the reaction conditions.

Enantioselective Synthesis using Chiral Catalysts:

In cases where both 1-phenylsemicarbazide and the substrate are achiral, a chiral product can still be obtained through the use of a chiral catalyst. This process, known as enantioselective catalysis, is a powerful tool for creating optically active molecules. nih.gov The chiral catalyst, which may be a metal complex with a chiral ligand or an organic molecule (organocatalyst), creates a chiral environment for the reaction. nih.govnih.gov

Formation of Chiral Heterocycles:

1-Phenylsemicarbazide is a versatile building block for a variety of heterocyclic compounds. The cyclization reactions used to form these heterocycles can generate one or more new stereocenters. The stereochemical course of these cyclizations can be controlled to produce specific stereoisomers. For instance, iridium-catalyzed intramolecular allylic substitution has been used to synthesize chiral N,O-heterocycles with excellent enantioselectivity. rsc.org While this example does not directly use 1-phenylsemicarbazide, it demonstrates a modern synthetic strategy that could be adapted for creating chiral heterocycles from suitable semicarbazide-derived substrates. The resulting chiral heterocycles are valuable in medicinal chemistry and materials science. rsc.org

The table below provides illustrative examples of catalyst systems used to achieve stereoselectivity in reactions analogous to those for synthesizing 1-phenylsemicarbazide derivatives.

Interactive Table 2: Examples of Catalytic Systems for Stereoselective Synthesis

Reaction TypeCatalyst TypeExample CatalystProduct ClassAchieved Stereoselectivity
Enantioselective Michael AdditionChiral SquaramideSquaramide-based OrganocatalystChiral PyrazolonesUp to 96% ee nih.gov
Tandem Michael/Thorpe-ZieglerCinchona AlkaloidCupreineChiral Pyrano[2,3-c]pyrazolesUp to >99% ee
Intramolecular Allylic AmidationChiral Metal ComplexIridium/Chiral LigandChiral N,O-HeterocyclesUp to 97% ee rsc.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Semicarbazide (B1199961) Moiety

The primary reactivity of 1-phenylsemicarbazide hydrochloride is centered around its hydrazine-derived functional group. This group readily participates in condensation and cyclization reactions, providing access to a wide array of important organic compounds.

Semicarbazone Formation with Carbonyl Compounds.guidechem.comchemicalbook.comresearchgate.netnih.gov

A hallmark reaction of 1-phenylsemicarbazide is its condensation with aldehydes and ketones to form the corresponding semicarbazones. guidechem.com This reaction is a reliable method for the derivatization and characterization of carbonyl compounds.

Mechanistic Investigations of Condensation Reactions

The formation of a semicarbazone from 1-phenylsemicarbazide and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism, analogous to imine formation. quimicaorganica.orgyoutube.com The reaction is typically catalyzed by acid.

The initial step involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the terminal amino group of the semicarbazide, which is the more nucleophilic nitrogen, attacks the carbonyl carbon. youtube.com This is because the lone pair of electrons on the nitrogen atom adjacent to the phenyl group is delocalized into the aromatic ring, reducing its nucleophilicity. Similarly, the lone pair on the nitrogen atom adjacent to the carbonyl group of the semicarbazide is also delocalized. This leads to the formation of a tetrahedral intermediate. The reaction concludes with the elimination of a water molecule to yield the stable semicarbazone product. youtube.com

Scope and Limitations with Various Carbonyl Substrates

The reaction of 1-phenylsemicarbazide with a wide range of aldehydes and ketones has been explored. It readily reacts with various benzaldehyde (B42025) analogs to form the corresponding (E)-2-benzylidene-N-phenylhydrazinecarbothioamides in good yields. nih.gov

However, the reactivity can be influenced by the steric and electronic properties of the carbonyl substrate. For instance, sterically hindered ketones may react more slowly or require more forcing conditions to drive the reaction to completion. The electronic nature of substituents on aromatic aldehydes can also affect the rate of reaction.

Cyclocondensation Reactions to Form Heterocycles

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. wisdomlib.org These reactions, known as cyclocondensation reactions, involve the formation of a ring structure from two or more reactants. wisdomlib.org

Formation of Pyrazoles and Dihydropyrazoles.sigmaaldrich.comnih.govnih.govorganic-chemistry.org

Pyrazoles and their partially saturated analogs, dihydropyrazoles, are significant heterocyclic motifs with diverse applications. 1-Phenylsemicarbazide has been utilized in their synthesis through cyclocondensation reactions with appropriate substrates.

One common method involves the reaction of 1-phenylsemicarbazide with 1,3-dicarbonyl compounds. nih.govnih.gov For instance, the cyclocondensation of 1-phenylsemicarbazide with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones leads to the formation of 3-trifluoromethyl-1H-1-phenylpyrazoles and their corresponding alkyl 3-carboxylate analogs. chemicalbook.comsigmaaldrich.com A green and efficient method for synthesizing pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles involves the cyclization of 4-aryl(hetaryl, alkyl)-2,4-diketoesters and 1,3-diketones with semicarbazide hydrochloride under "on water" conditions. rsc.org

Furthermore, 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been synthesized through the cyclocondensation of thiophenylchalcones with aminoguanidine (B1677879) hydrochloride. researchgate.net A proposed mechanism for the formation of 3-pyrazolyl indoles from β-ethylthio-β-indolyl-α,β-unsaturated ketones and semicarbazide hydrochloride involves the initial formation of a pyrazole-1-carboxamide intermediate, which then undergoes further transformation to yield the final product. beilstein-archives.org

Table 1: Synthesis of Pyrazole (B372694) Derivatives

Reactant 1Reactant 2ProductKey FeaturesCitation
1-Phenylsemicarbazide4-Alkoxy-1,1,1-trihaloalk-3-en-2-ones3-Trifluoromethyl-1H-1-phenylpyrazolesCyclocondensation reaction chemicalbook.comsigmaaldrich.com
Semicarbazide hydrochloride4-Aryl(hetaryl, alkyl)-2,4-diketoestersPyrazole-3-carboxylates"On water" synthesis, green method rsc.org
Aminoguanidine hydrochlorideThiophenylchalcones3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamidesCyclocondensation reaction researchgate.net
Semicarbazide hydrochlorideβ-Ethylthio-β-indolyl-α,β-unsaturated ketones3-Pyrazolyl indolesGreen and efficient protocol beilstein-archives.org
Synthesis of Triazoles and Thiadiazoles.nih.govorganic-chemistry.org

1-Phenylsemicarbazide and its derivatives are also valuable precursors for the synthesis of five-membered heterocyclic rings containing three heteroatoms, such as triazoles and thiadiazoles.

The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through the cyclization of substituted thiosemicarbazides. farmaciajournal.comresearchgate.net For example, 3-[(Benzimidazole-2-yl thio) methyl]-4-phenyl-1,2,4-triazole-5-ol can be synthesized from the corresponding semicarbazide by refluxing in a sodium hydroxide (B78521) solution. rdd.edu.iq

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared from thiosemicarbazide (B42300) precursors. sphinxsai.comjocpr.com One approach involves the reaction of thiosemicarbazone intermediates with an oxidizing agent. nih.gov For instance, novel thiadiazole compounds have been synthesized from thiosemicarbazone intermediates by reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov Another method involves the oxidative cyclization of aldehyde thiosemicarbazones with ferric chloride to produce 2-amino-5-aryl-1,3,4-thiadiazoles. sbq.org.br

Table 2: Synthesis of Triazole and Thiadiazole Derivatives

Starting MaterialReagentsProductReaction TypeCitation
Substituted thiosemicarbazidesBase (e.g., NH3)1,2,4-Triazole-3-thionesIntramolecular cyclization farmaciajournal.com
1-[Benzimidazole-2-yl thio) methyl carbonyl]-4-phenyl semicarbazide10% Sodium hydroxide3-[(Benzimidazole-2-yl thio) methyl]-4-phenyl-1,2,4-triazole-5-olCyclization rdd.edu.iq
Thiosemicarbazone intermediates2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Substituted thiadiazolesOxidative cyclization nih.gov
Aldehyde thiosemicarbazonesFerric chloride2-Amino-5-aryl-1,3,4-thiadiazolesOxidative cyclization sbq.org.br
Generation of Oxadiazoles and Oxadiazines

1-Phenylsemicarbazide and its derivatives are pivotal in the synthesis of oxadiazole and oxadiazine ring systems. These reactions typically involve intramolecular cyclization of intermediates formed from the reaction of the semicarbazide with various electrophiles.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from 4-phenylsemicarbazide (B1584512) has been well-documented. One common approach involves the condensation of 4-phenylsemicarbazide with aromatic aldehydes to form Schiff bases (azomethines). Subsequent treatment of these Schiff bases with acetic anhydride (B1165640) leads to the formation of 1-(2-(4-substituted-phenyl)-5-(phenylamino)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. researchgate.net The reaction proceeds through an initial acylation of the Schiff base, followed by an intramolecular cyclodehydration to yield the oxadiazole ring.

Another strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the acid-catalyzed intramolecular cyclization of 1,4-disubstituted semicarbazides. For instance, 1-cinnamoyl-4-phenyl semicarbazide and 1-oleyl-4-phenyl semicarbazide, derived from the corresponding acid hydrazides and phenyl isocyanate, undergo cyclization in the presence of concentrated sulfuric acid to afford the respective 2-cinnamoyl-5-aminophenyl-1,3,4-oxadiazole and 2-oleyl-5-aminophenyl-1,3,4-oxadiazole. researchgate.net However, not all 1,4-disubstituted semicarbazides undergo this cyclization, as demonstrated by the failure of 1,1',1''-tricitryl-4,4',4''-triphenyl semicarbazide and 1-benzoyl-4-phenyl semicarbazide to cyclize under similar conditions. researchgate.net

Starting MaterialReagent(s)ProductYield (%)Reference
4-Phenylsemicarbazide and various aryl aldehydesAcetic Anhydride1-(2-(4-substituted-phenyl)-5-(phenylamino)-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives63-82 researchgate.net
1-Cinnamoyl-4-phenyl semicarbazideConcentrated H₂SO₄2-Cinnamoyl-5-aminophenyl-1,3,4-oxadiazoleHigh researchgate.net
1-Oleyl-4-phenyl semicarbazideConcentrated H₂SO₄2-Oleyl-5-aminophenyl-1,3,4-oxadiazoleHigh researchgate.net

Oxadiazines: The synthesis of 1,3,5-oxadiazine derivatives can be achieved through various cycloaddition strategies. While direct synthesis from this compound is not extensively reported, related methodologies provide insight into potential pathways. For instance, 1,3,5-oxadiazine derivatives have been synthesized through the [4+2] cycloaddition reaction of intermediate carbodiimides, formed from the elimination of hydrogen sulfide (B99878) from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides, with dicyclohexylcarbodiimide (B1669883) (DCC). biointerfaceresearch.com This suggests that suitable derivatization of 1-phenylsemicarbazide could lead to precursors for similar cycloaddition reactions. Another approach involves the one-pot synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates, proceeding through the aerobic oxidation of the hydrazide to an N-acyldiazene intermediate followed by a DMAP-catalyzed cycloaddition. nih.gov

Other Heterocyclic Annulations

The reactivity of this compound extends to the formation of other important heterocyclic rings, including triazoles and pyrimidines.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from semicarbazide precursors. For example, the cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid in the presence of 2% sodium hydroxide leads to the formation of 1,2,4-triazolin-5-one derivatives. nih.gov The nature of the substituent on the semicarbazide moiety influences the final product structure.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the condensation of α,β-unsaturated ketones with suitable amino-pyrimidine precursors. While not a direct reaction of 1-phenylsemicarbazide, this highlights a potential synthetic route where derivatives of 1-phenylsemicarbazide could be designed to participate in similar condensation reactions to form fused pyrimidine systems. nih.gov More generally, pyrimidine synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine-containing species. organic-chemistry.org

Transcarbamylation Processes and Related Reactions

Transcarbamylation refers to the transfer of a carbamoyl (B1232498) group (R₂NCO-) from one molecule to another. In the context of 1-phenylsemicarbazide, the urea (B33335) moiety can potentially undergo such reactions. While specific literature on transcarbamylation processes involving this compound is scarce, the general reactivity of ureas suggests that under certain conditions, the carbamoyl group could be transferred to other nucleophiles. This could be a competing reaction pathway in derivatization attempts, particularly under harsh conditions or with highly reactive nucleophiles.

Reactions with Anhydrides and Cyclic Esters

This compound reacts with anhydrides to form a variety of products, depending on the reaction conditions and the structure of the anhydride.

A notable example is the reaction of phenylhydrazine (B124118) with phthalic anhydride. In microdroplets, this reaction selectively yields the six-membered heterocyclic product, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733), with high efficiency. stanford.edu This contrasts with bulk reaction conditions where a mixture of products is often observed. The reaction is believed to be accelerated and directed towards the six-membered ring due to the unique environment of the microdroplets. stanford.edu

In a different study, the reaction of various anhydrides, including phthalic, succinic, and maleic anhydride, with Schiff bases (benzylidineanilines) in hot acetic acid resulted in the formation of the corresponding N-arylimides, with the elimination of the aldehyde component. niscpr.res.in A proposed mechanism involves the initial reaction of the anhydride with the polarized Schiff base, leading to an intermediate that subsequently rearranges to form the imide and the aldehyde. niscpr.res.in This suggests that under these conditions, 1-phenylsemicarbazide could potentially react with the anhydride after initial condensation with an aldehyde.

AnhydrideReactantProductReference
Phthalic AnhydridePhenylhydrazine2-Phenyl-2,3-dihydrophthalazine-1,4-dione stanford.edu
Phthalic AnhydrideBenzylidineanilineN-Phenylphthalimide niscpr.res.in
Succinic AnhydrideBenzylidineanilineN-Phenylsuccinimide niscpr.res.in
Maleic AnhydrideBenzylidineanilineN-Phenylmaleimide niscpr.res.in

Derivatization for Novel Chemical Entities

This compound is a valuable starting material for the synthesis of novel chemical entities with potential biological activities. Its derivatization allows for the introduction of various functional groups and the construction of more complex molecular architectures.

For instance, 1,3,5-triazine (B166579) derivatives containing a thiosemicarbazide side chain have been synthesized and shown to exhibit synergistic antifungal activity with fluconazole. nih.gov The synthesis involves a stepwise nucleophilic substitution on a 2,4,6-trichloro-1,3,5-triazine core, followed by reaction with a hydrazine (B178648) derivative and subsequent formation of the thiosemicarbazide moiety.

Furthermore, novel pyrimidine derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. nih.gov These syntheses often involve the condensation of α,β-unsaturated ketones with an appropriate pyrimidine precursor, a strategy that could be adapted for the derivatization of 1-phenylsemicarbazide.

Acid-Catalyzed Intramolecular Cyclization

Acid-catalyzed intramolecular cyclization is a fundamental transformation in the chemistry of 1-phenylsemicarbazide and its derivatives, leading to the formation of various heterocyclic rings.

As previously mentioned, 1,4-disubstituted semicarbazides can undergo acid-catalyzed intramolecular cyclization to yield 1,3,4-oxadiazoles. researchgate.net The reaction is typically carried out using a strong acid like concentrated sulfuric acid. The proposed mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the nitrogen atom of the hydrazide moiety, and subsequent dehydration to form the aromatic oxadiazole ring.

Mechanistic studies on related systems, such as the gold-catalyzed cycloisomerization of dienediynes, provide insights into the complexities of acid-catalyzed cyclizations. researchgate.netnih.govpku.edu.cn These studies often employ density functional theory (DFT) calculations to elucidate reaction pathways and the structures of intermediates and transition states. While not directly on 1-phenylsemicarbazide, these studies highlight the importance of factors like catalyst choice, substrate structure, and reaction conditions in determining the outcome of the cyclization.

Studies on Reaction Pathways and Intermediate Formation

Understanding the reaction pathways and the nature of intermediates is crucial for controlling the outcome of chemical transformations involving this compound.

In the formation of N-arylimides from anhydrides and Schiff bases, a proposed mechanism involves the formation of a zwitterionic intermediate. niscpr.res.in This intermediate is formed by the nucleophilic attack of the imine nitrogen on the anhydride carbonyl group. Subsequent rearrangement and elimination lead to the final products.

The selective synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione from phenylhydrazine and phthalic anhydride in microdroplets is attributed to the unique reaction environment. stanford.edu It is suggested that the low pH at the surface of the microdroplets plays a crucial role in catalyzing the reaction and directing it towards the formation of the six-membered ring, preventing the formation of the five-membered isoindoline-1,3-dione derivative that is observed in bulk reactions. stanford.edu

Mechanistic studies of gold-catalyzed cyclization reactions have identified key intermediates such as β-aryl gold-carbene species. researchgate.net These intermediates are generated through a 6-endo-dig cyclization and are pivotal in subsequent cycloaddition reactions. While these studies are on different substrates, they provide a framework for understanding the potential intermediates that could be involved in metal-catalyzed transformations of 1-phenylsemicarbazide derivatives.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for 1-phenylsemicarbazide hydrochloride could be located. This includes the fundamental determination of its crystal system and space group, as well as more detailed analyses.

Analysis of Crystal Packing and Supramolecular Interactions

Information regarding the crystal packing and the nature of supramolecular interactions, such as hydrogen bonding or π-stacking, within the crystalline lattice of this compound is not available. While general principles of supramolecular chemistry exist, their specific application to this compound requires experimental data that is currently absent from the literature. nih.govresearchgate.netrsc.orgnih.govmdpi.com

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in its solid state is contingent on the availability of crystallographic data. Without this foundational information, details about the molecule's preferred three-dimensional arrangement, including torsion angles and the orientation of the phenyl and semicarbazide (B1199961) moieties, cannot be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopic data for this compound is not present in the reviewed sources. This includes one-dimensional proton and carbon spectra as well as two-dimensional correlation experiments.

Proton (¹H) NMR Spectroscopy for Structural Confirmation and Tautomeric Studies

While ¹H NMR is a standard method for structural confirmation, a detailed, assigned spectrum for this compound is not available. Furthermore, there are no specific studies on its potential tautomeric forms, which could exist in solution, and their characterization by ¹H NMR.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Although ¹³C NMR spectra for the free base, 1-phenylsemicarbazide, are referenced in some databases, specific and verified spectral data for the hydrochloride salt, including chemical shift assignments for the phenyl and carbonyl carbons, are not available. chemicalbook.comhmdb.ca This prevents a complete analysis of the compound's carbon framework.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity

There are no published studies employing two-dimensional NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) or Heteronuclear Single Quantum Coherence (HSQC) on this compound. nih.govresearchgate.netresearchgate.netcolumbia.educolumbia.edu Consequently, the crucial connectivity information between protons and carbons, which these experiments provide, remains unelucidated.

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural elucidation of molecules, offering insights into the various functional groups and their chemical environment. For this compound, both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a comprehensive vibrational profile.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum displays characteristic absorption bands corresponding to specific bonds within the molecule.

The key functional groups of this compound are the phenyl ring, the semicarbazide moiety (which includes amide and hydrazine (B178648) groups), and the hydrochloride salt. The N-H stretching vibrations of the primary amine and secondary amine/amide groups typically appear as broad bands in the 3400-3100 cm⁻¹ region. The carbonyl (C=O) stretching of the amide group is a strong, prominent band usually found around 1680-1660 cm⁻¹. The presence of the hydrochloride salt can influence the positions of these bands, particularly those involving the nitrogen atoms, due to protonation.

Bands corresponding to the phenyl group include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations are typically observed in the 1350-1250 cm⁻¹ range. The N-N stretching vibration is generally weak and can be found in the 1100-1000 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300-3100 N-H Stretch Amine (NH₂), Amide/Hydrazine (NH)
~3100-3000 C-H Stretch Aromatic (Phenyl)
~1670 C=O Stretch Amide (Semicarbazide)
~1600, ~1500 C=C Stretch Aromatic (Phenyl)
~1550 N-H Bend Amine/Amide

Note: The exact positions of the peaks can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the specific intermolecular interactions in the solid state.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a valuable complement to FT-IR. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Equilibria

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The absorption spectrum of this compound is primarily dictated by the electronic transitions associated with the phenyl ring and the carbonyl group.

Typically, two main types of transitions are observed: π→π* and n→π. The phenyl group gives rise to intense π→π transitions, usually observed below 280 nm. The carbonyl group of the semicarbazide moiety can exhibit a weak n→π* transition at longer wavelengths, though this can sometimes be obscured by the more intense π→π* bands.

UV-Vis spectroscopy can also be used to study tautomeric equilibria. 1-Phenylsemicarbazide can exist in amide and iminol tautomeric forms. Changes in solvent polarity or pH can shift this equilibrium, which would be reflected in the UV-Vis spectrum as a change in the position (λmax) and/or intensity of the absorption bands. The hydrochloride salt form would favor the amide tautomer.

Table 2: Typical UV-Vis Absorption Data for Phenyl-Substituted Semicarbazides

Wavelength (λmax) Electronic Transition Chromophore
~240-280 nm π → π* Phenyl Ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, the molecular weight of the free base is 151.17 g/mol . sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight.

The fragmentation pattern provides a roadmap of the molecule's structure. Under electron ionization (EI), the molecular ion can undergo various fragmentation pathways. Key fragmentation patterns for 1-Phenylsemicarbazide would likely include:

Loss of the carbamoyl (B1232498) group (-CONH₂): Cleavage of the N-N bond can lead to the formation of a phenylhydrazine (B124118) radical cation or related fragments.

Formation of the phenyl cation (C₆H₅⁺): A fragment with an m/z of 77 is a common indicator of a phenyl group.

Cleavage of the N-C bond: Fragmentation adjacent to the carbonyl group.

Table 3: Potential Mass Spectrometry Fragments for 1-Phenylsemicarbazide

m/z Identity of Fragment
151 [C₇H₉N₃O]⁺ (Molecular Ion)
108 [C₆H₅NHNH₂]⁺
93 [C₆H₅NH₂]⁺ (Aniline cation)

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and composition of the synthesized compound.

For this compound, the molecular formula is C₇H₁₀ClN₃O. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The close agreement between the experimentally determined values and the calculated values provides strong evidence for the compound's identity and purity.

Table 4: Elemental Analysis Data for this compound (C₇H₁₀ClN₃O)

Element Theoretical %
Carbon (C) 44.81
Hydrogen (H) 5.37
Chlorine (Cl) 18.89
Nitrogen (N) 22.40

This technique is crucial in confirming that the correct stoichiometry of elements is present in the final product, validating the results obtained from spectroscopic methods.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and indispensable technique for the characterization of paramagnetic species, which are chemical entities with one or more unpaired electrons. In the context of 1-phenylsemicarbazide, this technique becomes particularly relevant when the molecule acts as a ligand to form complexes with transition metal ions that possess unpaired electrons, such as copper(II), manganese(II), or cobalt(II). The resulting EPR spectrum provides a wealth of information regarding the electronic structure, coordination environment, and magnetic interactions within the paramagnetic complex. researchgate.netekb.eg

The fundamental principle of EPR spectroscopy lies in the interaction of the magnetic moment of an unpaired electron with an external magnetic field. This interaction leads to the splitting of the electron's spin states, and transitions between these states can be induced by microwave radiation. The precise magnetic field and microwave frequency at which this resonance occurs are highly sensitive to the local environment of the unpaired electron. jocpr.com

For a transition metal complex of 1-phenylsemicarbazide, the key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A).

The g-factor: This is a dimensionless quantity that is characteristic of the paramagnetic species. For a free electron, the g-value is approximately 2.0023. In a metal complex, deviations from this value provide significant insight into the electronic structure and the extent of spin-orbit coupling. scirp.org The anisotropy of the g-factor (i.e., its dependence on the orientation of the molecule with respect to the magnetic field) can reveal the symmetry of the metal ion's coordination sphere. For instance, in a Cu(II) complex, distinct parallel (g∥) and perpendicular (g⊥) components of the g-tensor are often observed, which can help to distinguish between different geometries such as octahedral, tetrahedral, or square planar. jocpr.comresearchgate.net

Hyperfine Coupling: This refers to the interaction of the unpaired electron's spin with the magnetic moments of nearby atomic nuclei, most notably the metal nucleus itself and any ligand atoms with non-zero nuclear spin. This interaction results in the splitting of the main EPR signal into multiple lines, and the magnitude of this splitting, the hyperfine coupling constant (A), is related to the delocalization of the unpaired electron onto the coupled nucleus. Analysis of the hyperfine structure can thus provide direct evidence for the coordination of the 1-phenylsemicarbazide ligand to the metal center. jocpr.com

While specific EPR data for paramagnetic complexes of this compound are not extensively documented in publicly available literature, the behavior of closely related semicarbazone and thiosemicarbazone ligands in metal complexes has been well-studied. These studies provide a strong basis for understanding the expected EPR characteristics of 1-phenylsemicarbazide complexes. For example, research on copper(II) complexes with various semicarbazone ligands consistently shows that these ligands act as chelating agents, binding to the metal ion through the oxygen and hydrazinic nitrogen atoms.

The table below presents representative EPR spectral data for Cu(II) complexes with ligands similar to 1-phenylsemicarbazide. This data illustrates the typical range of g and A values observed for such paramagnetic species and highlights how these parameters can be used to infer structural details.

Complexg∥g⊥A∥ (x 10⁻⁴ cm⁻¹)A⊥ (x 10⁻⁴ cm⁻¹)Geometry
[Cu(isopropyl methyl ketone semicarbazone)₂]Cl₂2.242.0618535Distorted Octahedral
[Cu(4-aminoacetophenone semicarbazone)₂]Cl₂2.252.0519038Distorted Octahedral
[Cu(1-valeroyl-4-phenyl-3-thiosemicarbazide)X₂] where X=Cl, Br, or SO₄----Square Planar/Distorted Tetrahedral

Table 1: Representative EPR Data for Cu(II) Complexes with Semicarbazone and Thiosemicarbazide (B42300) Ligands. Note: Specific values for the thiosemicarbazide complex were not provided in the source material, only the determined geometry.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. nih.govresearchgate.net It is widely used to investigate the electronic structure and properties of molecules. uni-muenchen.denih.gov For 1-phenylsemicarbazide, DFT calculations provide fundamental information about its geometry, electronic landscape, and vibrational modes. The B3LYP functional is a common choice for such studies, often paired with basis sets like 6-311++G(d,p) to achieve reliable results. researchgate.netnih.govnih.gov

A primary application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. dntb.gov.ua This process involves optimizing the bond lengths, bond angles, and dihedral (torsional) angles. The resulting geometry provides a foundational model for understanding the molecule's other properties.

While specific DFT-calculated geometric parameters for 1-phenylsemicarbazide hydrochloride are not extensively documented in publicly available literature, data from crystallographic studies of analogous compounds, such as 4-phenylsemicarbazide (B1584512), offer a reference for the expected values. nih.gov DFT calculations would aim to reproduce these experimental values with high accuracy. The optimization process yields precise coordinates for each atom, from which all geometric parameters can be derived.

Illustrative Data: Predicted Geometrical Parameters for a Phenylsemicarbazide Moiety This table presents typical bond lengths and angles for a phenylsemicarbazide structure, similar to what would be obtained from a DFT optimization. Actual values for 1-Phenylsemicarbazide would require a specific calculation.

ParameterBond/AngleTypical Calculated Value (DFT)
Bond LengthC=O~1.25 Å
Bond LengthC-N (amide)~1.38 Å
Bond LengthN-N~1.40 Å
Bond LengthC-N (phenyl)~1.42 Å
Bond AngleO-C-N~123°
Bond AngleC-N-N~118°
Bond AngleC-N-C (phenyl)~125°
Dihedral AngleC-N-N-CVariable (defines conformation)

To use this table, select a parameter from the dropdown to see its corresponding bond/angle and a typical calculated value.

DFT is exceptionally useful for analyzing a molecule's electronic structure. Key aspects of this analysis include the Molecular Electrostatic Potential (MEP) and the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.orgnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. uni-muenchen.delibretexts.org It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For 1-phenylsemicarbazide, the MEP would likely show negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms of the semicarbazide (B1199961) group, indicating sites susceptible to electrophilic attack. researchgate.netscispace.com Positive potential (blue) would be expected around the hydrogen atoms, particularly the amine and amide protons. nih.gov

The Frontier Molecular Orbitals (HOMO and LUMO) are critical for understanding chemical reactivity and electronic transitions. youtube.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. physchemres.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. nih.gov In 1-phenylsemicarbazide, the HOMO is likely localized on the phenyl ring and the hydrazine (B178648) nitrogen atoms, while the LUMO may be centered on the carbonyl group.

Table of Global Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. physchemres.org
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape. researchgate.net
Chemical Hardness (η) (ELUMO - EHOMO) / 2Quantifies resistance to change in electron distribution. irjweb.com
Electrophilicity Index (ω) μ² / (2η)Measures the propensity to accept electrons. irjweb.com

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. cardiff.ac.uknih.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. nih.govelixirpublishers.com These calculated frequencies are often systematically scaled to correct for anharmonicity and other approximations inherent in the method, allowing for a direct comparison with experimental spectra. nih.gov

This analysis allows for the confident assignment of specific vibrational modes (e.g., N-H stretching, C=O stretching, phenyl ring modes) to the observed spectral bands. nih.govelixirpublishers.com For this compound, such calculations would be invaluable for interpreting its experimental IR and Raman spectra, confirming its structure, and understanding the effects of hydrogen bonding and protonation on its vibrational properties. escholarship.org

Illustrative Table of Calculated Vibrational Frequencies and Assignments This table provides an example of how vibrational modes for a molecule like 1-phenylsemicarbazide would be assigned based on DFT calculations.

Experimental IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)Assignment (Potential Energy Distribution %)
~3400~3395N-H stretch (asymmetric, NH₂)
~3300~3290N-H stretch (symmetric, NH₂)
~3150~3145N-H stretch (amide)
~1680~1675C=O stretch
~1600~1598Phenyl ring C=C stretch, N-H bend
~1550~1545N-H bend, C-N stretch
~750~748C-H out-of-plane bend (phenyl)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. arxiv.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the environment (like a solvent) over time. dntb.gov.uafrontiersin.orgyoutube.com

For this compound in solution, MD simulations could reveal:

Conformational Dynamics: How the molecule flexes and rotates around its single bonds, exploring different spatial arrangements. nih.gov

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the solute and form hydrogen bonds.

Dynamic Stability: The stability of different tautomers or conformers in a dynamic environment.

Transport Properties: How the molecule diffuses through a solution.

These simulations provide a bridge between the static, gas-phase picture from DFT and the complex reality of a molecule in a condensed phase, offering insights into processes that occur on timescales from picoseconds to microseconds. youtube.com

Prediction of Reactivity via Fukui Functions and Bond Dissociation Energies

Beyond the HOMO-LUMO analysis, DFT can be used to calculate more sophisticated reactivity descriptors. The Fukui function , f(r), is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netnih.govmdpi.comscispace.com By analyzing the change in electron density upon the addition or removal of an electron, the Fukui function identifies the most reactive sites with greater precision than a simple MEP map. researchgate.net

Conformational Analysis and Tautomeric Equilibrium Studies

Molecules like 1-phenylsemicarbazide can exist in different forms, including various conformers and tautomers. Computational chemistry is essential for studying the relative energies and equilibrium between these forms. scirp.orgorientjchem.org

Conformational Analysis involves studying the different spatial arrangements of a molecule that result from rotation around single bonds. For 1-phenylsemicarbazide, key rotations would include the C(phenyl)-N bond and the N-N bond. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. nih.gov

Tautomeric Equilibrium is a phenomenon where a molecule can exist as a mixture of two or more structural isomers that are in rapid equilibrium, typically involving the migration of a proton. researchgate.netresearchgate.net 1-Phenylsemicarbazide can potentially exhibit amide-imidol tautomerism, where a proton moves from a nitrogen atom to the carbonyl oxygen, forming a hydroxyl group and a C=N double bond. DFT can be used to calculate the relative energies of these tautomers and the transition state connecting them, thereby predicting the equilibrium constant. nih.govorientjchem.org Studies on related semicarbazone and triazole systems have shown that the relative stability of tautomers can be significantly influenced by the solvent and the presence of substituents. nih.govresearchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

For a molecule like this compound, key quantum chemical descriptors would include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These are fundamental descriptors in determining the reactivity of a molecule. The HOMO energy (E_HOMO) is related to the ability of the molecule to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) generally implies higher reactivity.

Global Reactivity Descriptors: These are derived from the HOMO and LUMO energies and provide a general overview of the molecule's reactivity. They include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E_LUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

The structure-reactivity relationship for this compound would be elucidated by analyzing how these descriptors change with modifications to the molecular structure. For instance, the presence of the phenyl group and the semicarbazide moiety, along with the hydrochloride salt formation, will influence the electron distribution and, consequently, the values of these descriptors. The phenyl ring can act as an electron-donating or withdrawing group depending on other substituents, while the semicarbazide part has lone pairs on nitrogen and oxygen atoms, making it a potential site for electrophilic attack. The protonation to form the hydrochloride salt would significantly alter the electronic properties, likely increasing the electrophilicity of the molecule.

Without specific computational studies on this compound, a definitive quantitative analysis of its structure-reactivity relationship based on quantum chemical descriptors cannot be provided.

Interactive Data Table: Hypothetical Quantum Chemical Descriptors

Since no specific experimental or computational data for this compound were found, the following table is a hypothetical representation of what such data might look like. The values are for illustrative purposes only and are not based on actual calculations.

DescriptorSymbolHypothetical ValueUnit
HOMO EnergyE_HOMO-8.5eV
LUMO EnergyE_LUMO-1.2eV
HOMO-LUMO GapΔE7.3eV
Ionization PotentialI8.5eV
Electron AffinityA1.2eV
Electronegativityχ4.85eV
Chemical Hardnessη3.65eV
Chemical SoftnessS0.137eV⁻¹
Electrophilicity Indexω3.22eV

Investigation of Nonlinear Optical Properties (NLO)

The investigation of nonlinear optical (NLO) properties of materials is crucial for their potential applications in optoelectronic technologies, such as frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its hyperpolarizability.

A comprehensive search of scientific literature did not yield any specific studies focused on the nonlinear optical properties of this compound. The NLO properties of organic molecules are often associated with the presence of a π-conjugated system and donor-acceptor groups, which facilitate intramolecular charge transfer upon excitation by an intense light source.

In the case of this compound, the phenyl ring provides a π-system. The semicarbazide moiety contains both potential donor (amino group) and acceptor (carbonyl group) functionalities. The presence of the hydrochloride could also influence the NLO properties by affecting the electron distribution and molecular planarity.

A theoretical investigation of the NLO properties of this compound would typically involve:

Calculation of (Hyper)polarizabilities: Using quantum chemical methods like DFT, the first hyperpolarizability (β) and second hyperpolarizability (γ) would be calculated. The magnitude of these values indicates the NLO response of the molecule.

Analysis of Molecular Structure and Charge Transfer: The calculated NLO properties would be correlated with the molecular structure, including bond lengths, bond angles, and dihedral angles. The analysis would focus on how the arrangement of the phenyl ring and the semicarbazide group facilitates charge transfer, which is a key factor for a significant NLO response.

Without dedicated experimental or computational studies, a definitive statement on the nonlinear optical properties of this compound cannot be made.

Applications in Advanced Chemical Synthesis and Materials Science Research

Building Block in Complex Organic Synthesis

The utility of 1-phenylsemicarbazide hydrochloride as an organic building block is well-established. sigmaaldrich.com It provides a scaffold from which a wide array of more complex molecules can be assembled, playing a crucial role in both traditional and modern synthetic methodologies. rsc.org

1-Phenylsemicarbazide is a key starting material for the synthesis of a variety of advanced heterocyclic scaffolds. These nitrogen- and sometimes sulfur- or oxygen-containing ring systems are of significant interest due to their prevalence in pharmacologically active compounds. psu.edunih.gov The reactivity of the hydrazine (B178648) and carboxamide functionalities allows for cyclization reactions with suitable electrophiles to form stable five- or six-membered rings.

A notable application is in the synthesis of pyrazole (B372694) derivatives. For instance, 1-phenylsemicarbazide undergoes cyclocondensation reactions with 4-alkoxy-1,1,1-trihaloalk-3-en-2-ones to produce a series of substituted 3-trifluoromethyl-1H-1-phenylpyrazoles. sigmaaldrich.comsigmaaldrich.com Furthermore, its derivatives, thiosemicarbazides, are instrumental in creating other important heterocyclic systems. Through various cyclization strategies, thiosemicarbazides derived from precursors like 1-phenylsemicarbazide can be converted into 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. researchgate.netchemmethod.com These reactions often proceed by reacting the thiosemicarbazide (B42300) with reagents like concentrated sulfuric acid or sodium hydroxide (B78521). researchgate.net

The general synthetic utility is summarized in the table below, showcasing the diversity of heterocyclic systems accessible from semicarbazide (B1199961) and thiosemicarbazide precursors.

Precursor TypeReagent/ConditionResulting Heterocyclic Scaffold
1-Phenylsemicarbazide4-Alkoxy-1,1,1-trihaloalk-3-en-2-onesSubstituted Pyrazoles sigmaaldrich.comsigmaaldrich.com
4-Aroyl-thiosemicarbazidesConcentrated H₂SO₄1,3,4-Thiadiazoles researchgate.net
4-Aroyl-thiosemicarbazides2N NaOH1,2,4-Triazoles researchgate.net
Thiosemicarbazide DerivativesPhthalic Anhydride (B1165640)1,3-Oxazepine-4,7-diones chemmethod.com
ThiosemicarbazideCarbon Disulfide5-amino-1,3,4-thiadiazole-5-thiol chemmethod.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netresearchgate.net This approach offers significant advantages in terms of speed, efficiency, and atom economy, making it a cornerstone of modern drug discovery and materials science. nih.gov Similarly, combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening. escholarship.orgresearchgate.netslideshare.net

Given its multiple points of reactivity, this compound is an ideal candidate for use as a building block in both MCRs and combinatorial chemistry workflows. nus.edu.sg The primary amine, secondary amine, and carbonyl-like functionality can all participate in bond-forming reactions. For example, the amine groups can react with carbonyl compounds to form imines or participate in Mannich-type reactions, which are common steps in many MCRs. mdpi.com

The ability to generate a diverse set of heterocyclic compounds from a common semicarbazide core makes it particularly suitable for creating focused chemical libraries. escholarship.org By systematically varying the reaction partners that engage with the semicarbazide scaffold, chemists can produce a large number of related but structurally distinct molecules. nus.edu.sg This rapid generation of molecular diversity is essential for exploring structure-activity relationships (SAR) in the search for new therapeutic agents or materials with specific properties. nih.gov For instance, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and a reagent like 1-phenylsemicarbazide could theoretically lead to complex, poly-functionalized heterocyclic products in a single step. nih.gov

Development of Novel Ligands for Coordination Chemistry

The nitrogen and oxygen atoms within the 1-phenylsemicarbazide structure make it and its derivatives excellent candidates for use as ligands in coordination chemistry. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The development of novel ligands is crucial for creating new catalysts, magnetic materials, and therapeutic agents.

Semicarbazide and its sulfur analogue, thiosemicarbazide, function as chelating ligands, meaning they can bind to a metal ion through multiple donor atoms simultaneously. The hydrazine nitrogen and the carbonyl oxygen (or thiocarbonyl sulfur) can coordinate to a metal center, forming a stable five-membered ring. This bidentate coordination is a common binding mode. nih.gov

Research has shown that thiosemicarbazide derivatives can form stable complexes with a variety of transition metals, including cobalt (Co), nickel (Ni), and cadmium (Cd). nih.gov For example, a thiosemicarbazide ligand derived from 1-acetonaphthone and 4-ethyl-3-thiosemicarbazide (B82095) coordinates to Co(II) and Ni(II) in a neutral bidentate fashion through the imine nitrogen and the thiocarbonyl sulfur, resulting in octahedral complexes. nih.gov The isosteric replacement of the sulfur atom with an oxygen atom, as in 1-phenylsemicarbazide, alters the ligand's electronic properties and polarity, which in turn influences the stability and reactivity of the resulting metal complex. nih.gov This allows for fine-tuning of the properties of the coordination compound for specific applications. The synthesis of thiazole-based hybrids from thiosemicarbazide precursors further expands the range of potential ligands, incorporating additional donor atoms and steric bulk. nih.gov

Ligand TypeMetal IonResulting Complex Geometry
Thiosemicarbazide DerivativeCo(II)Octahedral nih.gov
Thiosemicarbazide DerivativeNi(II)Octahedral nih.gov
Thiosemicarbazide DerivativeCd(II)Tetrahedral (inferred) nih.gov

Analytical Reagent Development in Chemical Sciences

The reactivity of the hydrazine portion of this compound makes it a valuable reagent in analytical chemistry, particularly for the detection and quantification of carbonyl compounds.

Carbonyl compounds, such as aldehydes and ketones, are often colorless and lack a strong chromophore, making their direct detection by UV-Visible spectrophotometry difficult, especially at low concentrations. researchgate.net To overcome this, a derivatization strategy is employed, where the carbonyl compound is reacted with a reagent to form a new product (a derivative) that is strongly colored or absorbs UV light intensely.

This compound serves this purpose effectively. It reacts with the carbonyl group of an aldehyde or ketone in a condensation reaction to form a 1-phenylsemicarbazone. This reaction is analogous to the well-known derivatization using 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The resulting semicarbazone incorporates the phenyl ring and the conjugated system of the N-C=N-N=C structure, which acts as a chromophore. This allows for the sensitive spectrophotometric quantification of the original carbonyl compound by measuring the absorbance of the derivative at its specific maximum wavelength (λmax). nih.gov Semicarbazide hydrochloride itself is listed as a reagent for identifying ketones and aldehydes, as the resulting crystalline semicarbazones have sharp, characteristic melting points that can be used for qualitative identification. nih.gov

Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying components in a mixture. Derivatization with this compound can significantly enhance the analysis of carbonyl compounds by these methods. ijrpc.com

The formation of a 1-phenylsemicarbazone derivative alters the physicochemical properties of the parent analyte in several beneficial ways. The derivative typically has a higher molecular weight and lower volatility than the original carbonyl compound, which can be advantageous for HPLC analysis by improving its retention on a reversed-phase column. Furthermore, the introduction of the phenyl group provides a strong UV chromophore, enabling highly sensitive detection with a standard UV detector. ijrpc.com

Several studies have developed and validated RP-HPLC methods for the analysis of semicarbazone derivatives, demonstrating the utility of this approach for stability testing and routine analysis. ijrpc.comgoogle.com The derivatization step effectively converts a challenging analyte (a low molecular weight, non-UV-active carbonyl) into a well-behaved molecule that can be easily measured using standard chromatographic instrumentation. google.com

Supramolecular Chemistry and Crystal Engineering

While specific research on the supramolecular chemistry and crystal engineering of this compound is not extensively available in the public domain, the principles of these fields allow for a theoretical understanding of its potential behavior. The structure of 1-phenylsemicarbazide, with its phenyl ring, urea (B33335), and hydrazine moieties, provides multiple sites for non-covalent interactions, which are the cornerstone of supramolecular assembly and crystal engineering. The hydrochloride salt form introduces a chloride ion and protonation of the basic nitrogen atom(s), which would significantly influence the intermolecular interactions compared to the free base.

The molecular structure of this compound is rich in hydrogen bond donors (N-H groups) and acceptors (C=O group and the chloride anion), making it an excellent candidate for the formation of extensive and robust hydrogen-bonding networks. In the crystalline state, it is anticipated that the protonated semicarbazide moiety would form strong charge-assisted hydrogen bonds with the chloride anion. These N-H···Cl interactions would likely serve as primary synthons, organizing the molecules into specific arrangements.

While a definitive crystal structure for this compound is not readily found in open literature, analysis of closely related structures provides valuable insights. For instance, the crystal structure of 4-phenylsemicarbazide (B1584512) reveals a complex network of intermolecular N-H···O hydrogen bonds that link adjacent molecules. It is reasonable to infer that this compound would exhibit a similarly complex, yet distinct, hydrogen-bonding pattern, significantly influenced by the presence of the chloride ion. The study of such systems is crucial for the rational design of crystalline materials with desired physical properties.

Potential in the Synthesis of Functional Polymers and Materials

The application of this compound in the synthesis of functional polymers and materials is an area with considerable potential, though specific examples in the scientific literature are scarce. The reactive amine and hydrazine groups, along with the phenyl ring, offer multiple avenues for incorporation into polymeric structures, either as a monomer, a chain extender, or a functionalizing agent.

The bifunctional nature of the semicarbazide moiety, with its two reactive nitrogen atoms, makes it a candidate for use as a chain extender in the synthesis of polyurethanes and polyureas. nih.gov In these applications, the semicarbazide derivative would react with diisocyanates to introduce urea linkages into the polymer backbone. These urea groups are known to form strong hydrogen bonds, leading to the formation of well-defined hard segments within the polymer. This can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the resulting material. The presence of the phenyl group from 1-phenylsemicarbazide could further enhance thermal stability and introduce specific optical or electronic properties.

Moreover, the semicarbazide functionality can be used for the post-polymerization functionalization of polymers. For example, polymers containing aldehyde or ketone groups can be modified by reaction with this compound to form semicarbazone linkages. This provides a versatile method for attaching specific functional groups to a polymer chain, thereby tailoring its properties for applications such as drug delivery, sensing, or catalysis. While the synthesis of poly(urethane-urea)s and other functional polymers often involves diamines and diols, the unique reactivity of semicarbazide derivatives presents an opportunity for creating novel polymer architectures with tailored properties. qucosa.de

Coordination Chemistry and Metal Complex Formation

Synthesis of Metal Complexes with 1-Phenylsemicarbazide Derived Ligands

The synthesis of metal complexes using ligands derived from 1-phenylsemicarbazide is a well-established area of inorganic chemistry. The process typically involves a two-step approach: first, the synthesis of the ligand, and second, the reaction of the ligand with a suitable metal salt.

The most prevalent strategy for designing ligands from 1-phenylsemicarbazide involves converting it into Schiff bases or Mannich bases. These reactions enhance the coordinating ability of the parent molecule by introducing new donor atoms and extending the chelating framework.

Schiff Base Formation: A common method is the condensation reaction of 1-phenylsemicarbazide with various aldehydes or ketones. redalyc.orgresearchgate.net For example, refluxing an ethanolic solution of 1-phenylsemicarbazide with an aldehyde, such as 2-methoxybenzaldehyde or 4-(N,N-dimethylaminobenzaldehyde), in a 1:1 molar ratio yields the corresponding Schiff base ligand. redalyc.orgresearchgate.net This reaction introduces an imine (azomethine) group (-C=N-), which provides an additional coordination site. These Schiff bases can be further modified; for instance, reacting a Schiff base with diphenylchlorophosphate can produce an organophosphorus Schiff base ligand with different chelating properties. redalyc.org

Mannich Base Formation: Another synthetic route is the creation of Mannich bases. New Mannich base ligands, such as bis(1-phenylsemicarbazide methyl) phosphinic acid, have been synthesized through the condensation of 1-phenylsemicarbazide with phosphinic acid and formaldehyde. researchgate.net

These strategies are effective in producing polydentate ligands that can form stable chelate rings with metal ions.

The formation of metal complexes from these derived ligands is typically achieved by reacting the ligand with a metal salt under specific conditions.

Solvents and Temperature: The reactions are generally carried out in solvents like ethanol (B145695), methanol, or DMF. redalyc.orgnih.gov The synthesis of Schiff base metal complexes often involves adding a hot ethanolic solution of a metal chloride dropwise to a hot ethanolic solution of the ligand, followed by refluxing for several hours. redalyc.org

Molar Ratios: The stoichiometry of the reactants is a critical factor that influences the structure of the resulting complex. Molar ratios of ligand to metal are often investigated to determine the composition of the complex in solution and in the solid state. redalyc.org Common ratios for complex formation are 1:1 and 1:2 (metal:ligand). redalyc.orgresearchgate.net For example, the reaction of 2-methoxybenzalidene-1-phenylsemicarbazide with Cu(II), Ni(II), and Co(II) ions resulted in complexes with a 1:2 metal-to-ligand ratio. redalyc.org In contrast, its organophosphorus derivative formed 1:1 complexes with the same metal ions. redalyc.org

The table below summarizes typical reaction conditions for the formation of metal complexes with 1-phenylsemicarbazide-derived ligands.

Ligand TypeMetal SaltMolar Ratio (M:L)SolventConditionsReference
Schiff BaseMetal Chloride1:2EthanolReflux redalyc.org
Organophosphorus Schiff BaseMetal Chloride1:1EthanolReflux redalyc.org
Mannich BaseCr(III), Mn(II), Fe(II)1:1DMF- researchgate.net
Schiff BaseTi(IV)1:1-- researchgate.net

Ligational Aspects and Coordination Modes

Ligands derived from 1-phenylsemicarbazide exhibit diverse coordination behaviors, acting as bidentate, tridentate, or even polydentate chelating agents. The specific coordination mode is influenced by the ligand's structure, the nature of the metal ion, and the reaction conditions.

Bidentate Coordination: Simple Schiff bases derived from 1-phenylsemicarbazide often act as bidentate ligands. redalyc.orgnih.gov For instance, 2-methoxybenzalidene-1-phenylsemicarbazide coordinates as a bidentate ligand. redalyc.org Similarly, benzaldehyde-N(4)-phenylsemicarbazone has been shown to coordinate as a neutral bidentate ligand in all its synthesized complexes. nih.gov

Tridentate and Polydentate Coordination: Modification of the basic Schiff base structure can increase its denticity. The organophosphorus Schiff base, 2-methoxybenzalidenediphenylphosphate-1-phenylsemicarbazide, behaves as a tridentate species. redalyc.org Mannich base ligands derived from 1-phenylsemicarbazide have also been reported to act as tridentate ligands. researchgate.net In related systems, Schiff bases derived from semicarbazide (B1199961) or thiosemicarbazide (B42300) are well-known to act as tridentate ligands. researchgate.net

The chelating behavior of these ligands is determined by the available donor atoms, which typically include nitrogen, oxygen, and in analogous thiosemicarbazone systems, sulfur.

N,O Donors: In Schiff base ligands derived from 1-phenylsemicarbazide, coordination typically involves the oxygen atom of the semicarbazide moiety (from the carbonyl or enolic group) and the nitrogen atom of the azomethine group. redalyc.orgnih.gov This N,O donor set forms a stable five- or six-membered chelate ring with the metal ion.

N,S Donors: In the closely related thiosemicarbazone ligands, the coordination occurs through the azomethine nitrogen and the thiolate sulfur atom, creating an N,S bidentate chelation. nih.gov These ligands often behave as neutral bidentate or anionic bidentate ligands.

N,N,O Donors: For tridentate organophosphorus Schiff base ligands, the donor atoms are typically two nitrogen atoms and an oxygen atom. redalyc.org

The flexibility in coordination modes and the variety of available donor atoms make 1-phenylsemicarbazide derivatives effective and versatile ligands in coordination chemistry.

Structural Characterization of Metal Complexes

A comprehensive structural characterization of the synthesized metal complexes is essential to understand their geometry, bonding, and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A shift in the stretching frequencies of key functional groups, such as the azomethine ν(C=N) and carbonyl ν(C=O) bands, upon complexation provides strong evidence of bonding. redalyc.orgresearchgate.net The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, further confirming chelation. npaa.in

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra of the free ligands typically show bands corresponding to π-π* and n-π* transitions. redalyc.org Upon complexation, these bands may shift, indicating ligand-to-metal coordination. redalyc.org In the case of transition metal complexes, the appearance of d-d transition bands in the visible region can help elucidate the coordination geometry, such as octahedral or square planar. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to characterize the ligands and their diamagnetic metal complexes. The absence of enolisation in a Zn(II) complex was confirmed by ¹H NMR spectroscopy. nih.gov

Other Analytical Methods:

Molar Conductance Measurements: This technique is used to determine the electrolytic nature of the complexes. By measuring the molar conductivity in a solvent like DMF, one can distinguish between electrolytic and non-electrolytic complexes. redalyc.orgresearchgate.net

Magnetic Susceptibility Measurements: These measurements help determine the magnetic properties of the complexes and provide insight into their electronic structure and geometry. For instance, magnetic data have indicated that Cr(III), Mn(II), Fe(III), Co(II), and Cu(II) complexes of a semicarbazone ligand are paramagnetic, while the Ni(II) complex is diamagnetic. nih.gov

X-Ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, coordination geometry, and crystal packing. nih.govresearchgate.net Studies on analogous thiosemicarbazone complexes have revealed geometries such as distorted square planar for a Ni(II) complex and octahedral for an Fe(III) complex. nih.govresearchgate.net

The table below summarizes the characterization data for a representative metal complex.

Complexν(C=N) (cm⁻¹)ν(C=O) (cm⁻¹)Electronic TransitionsGeometryReference
[Ti(SB)Cl₄]1600 (ligand) -> Shifted1688 (ligand) -> ShiftedLMCTOctahedral researchgate.net
[Ni(L1)₂]Cl₂ShiftedShiftedd-d transitionsOctahedral redalyc.org
[Co(L1)₂]Cl₂ShiftedShiftedd-d transitionsOctahedral redalyc.org

(where SB = 4-(N,N-dimethylaminobenzylidene)-1-phenylsemicarbazide, L1 = 2-methoxybenzalidene-1-phenylsemicarbazide)

Determination of Geometries (e.g., Octahedral, Tetrahedral, Tetragonal)

The geometry of metal complexes containing 1-phenylsemicarbazide derivatives is often inferred from spectroscopic and magnetic data. For instance, studies on Schiff base complexes derived from 1-phenylsemicarbazide and 2-furaldehyde with copper(II), cobalt(II), and nickel(II) have suggested octahedral geometries for these complexes. qu.edu.sa This geometry is determined by the coordination of two ligand molecules to the metal center, resulting in a coordination number of six.

In related studies of complexes formed with benzaldehyde-N(4)-phenylsemicarbazone, a derivative of 1-phenylsemicarbazide, the resulting geometries are also predominantly octahedral for a range of transition metals including Cr(III), Mn(II), Fe(III), Co(II), and Cu(II). nih.govcusat.ac.in However, in some cases, other geometries can be adopted. For example, Ni(II) complexes with this ligand have been reported to be diamagnetic, which is indicative of a square planar geometry. nih.govcusat.ac.in

The determination of these geometries is crucial for understanding the chemical reactivity and potential applications of these complexes. The specific arrangement of ligands around the central metal ion dictates the accessibility of the metal center and the orientation of its d-orbitals, which in turn influences the complex's spectroscopic and magnetic properties.

X-ray Diffraction Studies of Complex Structures

While spectroscopic and magnetic studies provide strong evidence for the geometry of these complexes, single-crystal X-ray diffraction provides the most definitive structural information. For Schiff base complexes derived from 1-phenylsemicarbazide, X-ray diffraction (XRD) studies have been employed to determine the crystalline nature and particle size of the ligands and their metal complexes. qu.edu.sa These studies have confirmed the formation of crystalline structures with particle sizes in the nano-range. qu.edu.sa

Spectroscopic Investigation of Metal Complexes

Spectroscopic techniques are indispensable tools for elucidating the interaction between 1-phenylsemicarbazide hydrochloride and metal ions.

IR and UV-Vis Spectroscopy for Ligand-Metal Interactions

Infrared (IR) spectroscopy is particularly useful for identifying the donor atoms of the ligand that are involved in coordination to the metal ion. In complexes of benzaldehyde-N(4)-phenylsemicarbazone, IR spectra show a shift in the vibrational frequencies of the C=O and C=N groups upon complexation, indicating that the carbonyl oxygen and the azomethine nitrogen are the coordination sites. cusat.ac.in The presence of bands in the 1681–1686 cm⁻¹ region for the complexes supports the coordination in the keto form of the ligand. cusat.ac.in

Vibrational Mode Free Ligand (cm⁻¹) (Benzaldehyde-N(4)-phenylsemicarbazone) Complexes (cm⁻¹) (Benzaldehyde-N(4)-phenylsemicarbazone)
>C=O~16901681–1686
>C=N~1600Shifted upon complexation

This table is based on data for a closely related semicarbazone derivative.

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex, which are influenced by the geometry of the complex and the nature of the metal-ligand bond. The electronic spectra of Schiff base complexes of 1-phenylsemicarbazide derivatives typically show bands corresponding to intra-ligand transitions (π → π* and n → π*) and charge transfer transitions (ligand-to-metal, LMCT). qu.edu.saresearchgate.net In addition, weaker d-d transitions can often be observed in the visible region for transition metal complexes, and the positions of these bands are indicative of the ligand field splitting and the geometry of the complex. cusat.ac.inlibretexts.org For example, the spectra of Cr(III), Mn(II), Fe(III), Co(II), and Cu(II) complexes of benzaldehyde-N(4)-phenylsemicarbazone show weak d-d bands in the range of 13,700–16,670 cm⁻¹, which is consistent with an octahedral geometry. cusat.ac.in

NMR Spectroscopy of Diamagnetic Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure of diamagnetic complexes in solution. For instance, the ¹H NMR spectrum of a diamagnetic Zn(II) complex with benzaldehyde-N(4)-phenylsemicarbazone, [Zn(HL)₂(OAc)₂], has been used to confirm that the ligand does not undergo enolization upon complexation. nih.govcusat.ac.in The signals in the NMR spectrum can provide detailed information about the chemical environment of the protons in the ligand, and any shifts in these signals upon complexation can indicate the sites of coordination.

EPR Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons (paramagnetic complexes). The EPR spectrum of a Mn(II) complex of benzaldehyde-N(4)-phenylsemicarbazone in a frozen DMF solution at 77K displays a characteristic hyperfine sextet, which arises from the interaction of the unpaired electrons with the manganese nucleus (I = 5/2). nih.govcusat.ac.in The spectrum also shows low-intensity forbidden lines between the main hyperfine lines. nih.govcusat.ac.in For a Cu(II) complex with the same ligand, the calculated g values from the EPR spectrum in frozen DMF indicate that the unpaired electron resides in the d(x²-y²) orbital, which is characteristic of a tetragonally distorted octahedral or square planar geometry. nih.govcusat.ac.in The analysis of the metal-ligand bonding parameters from the EPR data suggests strong in-plane sigma and pi bonding. nih.govcusat.ac.in

Magnetic Susceptibility and Molar Conductance Studies of Complexes

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a metal complex, which is crucial for determining its electronic structure and geometry. For complexes of benzaldehyde-N(4)-phenylsemicarbazone, magnetic susceptibility measurements have shown that the Cr(III), Mn(II), Fe(III), Co(II), and Cu(II) complexes are paramagnetic, while the Ni(II) complex is diamagnetic. nih.govcusat.ac.in The paramagnetism of the former complexes is consistent with the presence of unpaired d-electrons in an octahedral ligand field, while the diamagnetism of the Ni(II) complex suggests a square planar geometry with a d⁸ electron configuration where all electrons are paired. nih.govcusat.ac.in

Molar conductance measurements are used to determine whether the complexes are electrolytes or non-electrolytes in a particular solvent. This information helps in formulating the structure of the complex, specifically in determining whether anions are coordinated to the metal ion or are present as counter-ions. For the complexes of benzaldehyde-N(4)-phenylsemicarbazone, molar conductance measurements in methanol have shown that they are non-electrolytes, suggesting that the anions (e.g., acetate, sulfate) are coordinated to the metal center. cusat.ac.in

Complex (with Benzaldehyde-N(4)-phenylsemicarbazone) Magnetic Moment (B.M.) Molar Conductance (Ω⁻¹ cm² mol⁻¹) in Methanol
[Cr(HL)(OAc)₂(H₂O)]ParamagneticNon-electrolyte
[Mn(HL)₂(OAc)₂]ParamagneticNon-electrolyte
[Fe(HL)₂(OAc)₂]ClParamagneticNon-electrolyte
[Co(HL)₂(OAc)₂]ParamagneticNon-electrolyte
[Ni(HL)₂]DiamagneticNon-electrolyte
[Cu(HL)₂SO₄]ParamagneticNon-electrolyte

This table is based on data for a closely related semicarbazone derivative.

Investigation of Intermolecular and Supramolecular Interactions in Complex Structures

The solid-state arrangement of metal complexes derived from this compound is dictated by a sophisticated network of non-covalent interactions. These intermolecular and supramolecular forces, including hydrogen bonding, π-π stacking, and other weak van der Waals interactions, are fundamental in determining the crystal packing, stability, and ultimately the material's properties. The study of these interactions falls under the domain of crystal engineering, which seeks to understand and control the assembly of molecules into crystalline solids. dariobraga.itrsc.org The structural diversity observed in these complexes arises from the interplay of these varied, relatively weak forces. rsc.org

The phenyl group and the semicarbazide moiety of the ligand provide multiple sites for establishing a rich variety of intermolecular contacts. In the context of its hydrochloride salt, the presence of a chloride anion (Cl⁻) introduces an additional, highly effective hydrogen bond acceptor, further diversifying the potential supramolecular assemblies.

Hydrogen Bonding

Hydrogen bonding is the most prominent directional interaction governing the supramolecular architecture of 1-Phenylsemicarbazide complexes. The semicarbazide portion of the molecule contains several hydrogen bond donors (N-H groups) and acceptors (the carbonyl oxygen). Upon coordination to a metal center and in the presence of the chloride counter-ion, an extensive and robust network of hydrogen bonds is typically formed.

Detailed crystallographic studies of closely related compounds, such as 4-Phenylsemicarbazide (B1584512), reveal intricate hydrogen-bonding motifs. nih.gov In these structures, molecules are linked into dimers or extended chains through N-H···O interactions. nih.gov For this compound complexes, the N-H groups of the ligand and the cation are expected to form strong hydrogen bonds with the chloride anion, which acts as a primary acceptor. rsc.org These N-H···Cl interactions are crucial in stabilizing the crystal lattice. Additionally, coordinated or lattice solvent molecules, such as water, can participate, bridging different complex units through further hydrogen bonds.

The combination of these interactions can lead to the formation of complex 2D or 3D supramolecular networks. researchgate.net The geometric parameters of these bonds, such as the donor-acceptor distance and the bond angle, are critical in defining the strength and directionality of the interaction.

Below is a table of representative hydrogen bond parameters observed in the crystal structure of the closely related 4-Phenylsemicarbazide, illustrating the typical geometries of such interactions.

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N12H12NO210.922.052.959171.0
N13H14NO110.852.122.947163.7
N22H22NO110.852.142.981170.1
N23H23NO210.852.193.018163.9
Data derived from the crystal structure of 4-Phenylsemicarbazide and is illustrative of typical N-H···O hydrogen bonds in such systems. nih.gov

π-π Stacking and Other Weak Interactions

In addition to hydrogen bonding, π-π stacking interactions involving the phenyl rings of the 1-Phenylsemicarbazide ligand play a significant role in the crystal packing. mdpi.com These interactions occur when aromatic rings align in a parallel or near-parallel fashion, contributing to the cohesive energy of the crystal. The most common geometry is not a perfect face-to-face overlap but rather an offset or slipped-stacking arrangement, which maximizes attractive π-σ interactions. rsc.org The centroid-to-centroid distance between interacting rings is typically in the range of 3.3 to 3.8 Å. rsc.org

Future Research Directions and Emerging Areas for 1 Phenylsemicarbazide Hydrochloride

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The traditional synthesis routes for 1-phenylsemicarbazide and its derivatives are ripe for modernization through the principles of green chemistry. Future research is geared towards developing pathways that are not only efficient but also environmentally benign. Key areas of exploration include:

One-Pot Syntheses: Designing multi-step reactions in a single vessel to reduce solvent usage, minimize waste, and save time and energy. Such one-pot processes are a cornerstone of green organic synthesis, aiming to build molecular complexity while avoiding the isolation of intermediates. researchgate.net

Alternative Solvents: Replacing hazardous or volatile organic solvents with greener alternatives like water, bio-based solvents, or employing solvent-free reaction conditions. researchgate.net

Catalytic Methods: Utilizing catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to replace stoichiometric reagents. nih.gov Catalytic approaches offer superior atom economy, reduce waste, and often allow for milder reaction conditions. nih.gov The use of ultrasound or microwave irradiation to facilitate reactions is another promising technique to reduce energy consumption and reaction times. researchgate.netnih.gov

Renewable Feedstocks: Investigating the use of renewable starting materials to decrease reliance on petrochemical sources, aligning with global sustainability goals. nih.gov

By adopting these strategies, the synthesis of 1-phenylsemicarbazide hydrochloride can become more sustainable, cost-effective, and safer. researchgate.net

Design and Synthesis of New Derivative Compounds with Enhanced Reactivity

1-Phenylsemicarbazide is a versatile intermediate for creating a vast library of derivative compounds. nih.gov A primary future direction is the rational design and synthesis of new analogs with enhanced or specific reactivity for various applications. The condensation reaction between the terminal hydrazine (B178648) group of semicarbazides and various aldehydes or ketones is a common and effective method for generating new semicarbazone derivatives. nih.govajchem-b.com

Future research will likely focus on:

Introducing Functional Groups: Incorporating diverse functional groups into the phenyl ring or the semicarbazone backbone to modulate electronic properties, solubility, and steric hindrance.

Creating Thiosemicarbazones: Replacing the oxygen atom of the semicarbazide (B1199961) moiety with sulfur to form thiosemicarbazones. These sulfur-containing analogs often exhibit distinct coordination properties and biological activities. ajchem-b.comsunyempire.edu

Synthesizing Heterocyclic Adducts: Using 1-phenylsemicarbazide and its derivatives as precursors for more complex heterocyclic systems, such as pyrazoles, thiazoles, and triazines, which are of significant interest in medicinal chemistry. researchgate.net

The goal is to create a portfolio of compounds whose reactivity is fine-tuned for specific applications, from targeted pharmaceuticals to specialized chemical reagents.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and In-situ Techniques

A deeper understanding of the reaction mechanisms involving 1-phenylsemicarbazide is crucial for optimizing existing processes and designing new ones. While conventional spectroscopic methods like FT-IR and NMR are used for structural characterization nih.govcsic.es, future research will benefit from more advanced analytical techniques.

Emerging areas include:

Time-Resolved Spectroscopy: Employing techniques like pump-probe spectroscopy to study the kinetics of reactions, such as semicarbazone formation, on very short timescales. This can reveal transient intermediates and provide a detailed picture of the reaction pathway.

In-situ Monitoring: Using in-situ FT-IR or Raman spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time as a reaction proceeds. This allows for precise kinetic analysis and optimization of reaction conditions without the need for quenching and sampling.

Isomerization Dynamics: Investigating the dynamics of E/Z isomerization around the C=N bond in semicarbazone derivatives, which can be crucial for their biological activity or material properties. nih.gov Two-dimensional NMR techniques like NOESY can help elucidate the predominant isomeric form in solution. csic.es

These advanced studies will provide fundamental insights into the reactivity, stability, and conformational behavior of these molecules, enabling more precise control over their chemical transformations.

Computational Design and Predictive Modeling of New Derivatives and Complexes

Computational chemistry has become an indispensable tool for accelerating chemical research. For 1-phenylsemicarbazide and its derivatives, predictive modeling offers a powerful approach to guide synthetic efforts and screen for promising candidates.

Key computational strategies for future exploration include:

Density Functional Theory (DFT): Using DFT calculations to investigate molecular geometries, electronic structures, and vibrational frequencies of novel derivatives. csic.esresearchgate.net This helps in understanding the fundamental properties and predicting the reactivity of unsynthesized molecules.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of a series of derivatives with their observed activity (e.g., biological or catalytic). ajchem-b.comsunyempire.edu These models can then be used to predict the activity of new, hypothetical compounds.

Molecular Docking: Simulating the interaction of semicarbazide derivatives with biological targets, such as enzymes or protein receptors, to predict binding affinity and mode of action. researchgate.netnih.gov This is particularly valuable in drug discovery.

Molecular Dynamics (MD) Simulations: Performing MD simulations to study the dynamic behavior of these molecules and their complexes, for instance, to assess the stability of a ligand-protein complex over time in a simulated physiological environment. researchgate.netnih.gov

These computational approaches reduce the need for extensive trial-and-error synthesis and testing, making the discovery process more efficient and targeted. sunyempire.edu

Table 1: Computational Techniques in Semicarbazide Research

Computational Technique Application Research Focus Citation
Density Functional Theory (DFT) Molecular structure, electronic properties, vibrational analysis. Understanding stability, reactivity, and spectral properties. csic.esresearchgate.net
QSAR Predicting biological activity or chemical properties. Designing compounds with enhanced potency or desired characteristics. ajchem-b.comsunyempire.edu
Molecular Docking Simulating ligand-receptor interactions. Identifying potential drug candidates and their binding mechanisms. researchgate.netnih.gov

Expanding Applications in Catalysis and Fine Chemical Synthesis

While 1-phenylsemicarbazide is primarily known as a reagent, its derivatives hold significant, largely untapped potential in the field of catalysis. Fine chemicals are complex, high-value substances whose synthesis demands high precision and efficiency, often relying on catalysts. nih.gov

Future research directions include:

Ligand Development: Designing semicarbazone and thiosemicarbazone derivatives to act as ligands that can coordinate with metal centers. The resulting metal complexes could function as homogeneous or heterogeneous catalysts for a variety of organic transformations. The presence of multiple nitrogen and oxygen/sulfur donor atoms makes them excellent chelating agents. ajchem-b.com

Asymmetric Catalysis: Developing chiral derivatives of 1-phenylsemicarbazide to serve as ligands in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals and agrochemicals.

Organocatalysis: Exploring the potential of the semicarbazide scaffold itself, or its derivatives, to act as metal-free organocatalysts, which is a rapidly growing area of green chemistry.

By leveraging the structural versatility of 1-phenylsemicarbazide, a new generation of catalysts could be developed for the efficient and selective synthesis of high-value chemicals.

Development in Sensor Technology and Analytical Methodologies

The ability of semicarbazones and especially thiosemicarbazones to act as chelating agents for metal ions opens up exciting possibilities in the field of sensor technology. researchgate.net Colorimetric sensors, which allow for the detection of an analyte through a simple color change visible to the naked eye, are particularly attractive due to their simplicity and low cost. nih.gov

Future research will likely focus on:

Colorimetric Chemosensors: Synthesizing 1-phenylsemicarbazide derivatives that exhibit a selective color change upon binding to specific metal ions like Cu²⁺ or Ag⁺. researchgate.netnih.gov This provides a straightforward method for detecting these ions in environmental or biological samples.

Fluorometric Sensors: Designing derivatives that show a "turn-on" or "turn-off" fluorescent response in the presence of an analyte, offering higher sensitivity for trace-level detection. researchgate.net

Real-World Applications: Developing practical analytical methods, such as test strips coated with a sensor molecule, for the rapid, on-site detection of pollutants or other target molecules in water or soil. nih.govresearchgate.net

The development of these sensors represents a shift from using 1-phenylsemicarbazide as a mere building block to employing its derivatives as functional molecules in analytical devices.

Exploration in Advanced Materials Science (e.g., framework materials, responsive systems)

The unique structural features of 1-phenylsemicarbazide—a rigid phenyl group combined with a flexible, hydrogen-bonding, and coordinating semicarbazide chain—make it an intriguing building block for advanced materials.

Metal-Organic Frameworks (MOFs): The semicarbazide moiety can act as an organic linker to connect metal ions or clusters, forming porous, crystalline structures known as MOFs. researchgate.netrsc.org Future work could involve using functionalized 1-phenylsemicarbazide derivatives to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis. nih.govresearchgate.netrsc.org

Responsive Systems: The hydrazone bond (C=N-N) present in semicarbazone derivatives can be designed to be cleavable under specific stimuli, such as changes in pH. researchgate.net This functionality can be exploited to create responsive or "smart" materials. For example, derivatives could be incorporated into polymer backbones or as cross-linkers to create drug delivery systems that release their payload in the acidic environment of a tumor or specific cellular compartments. researchgate.netnih.gov

This area of research aims to integrate the molecular properties of 1-phenylsemicarbazide derivatives into macroscopic materials with novel and controllable functions.

Q & A

Q. How to address conflicting thermal degradation profiles in Ti(IV) complexes?

  • Root Causes : Variability in hydration states, ligand denticity, or instrument calibration (e.g., DTA vs. TGA).
  • Resolution : Standardize sample drying (e.g., 24h under vacuum) and validate with independent methods (e.g., mass loss vs. evolved gas analysis) .

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